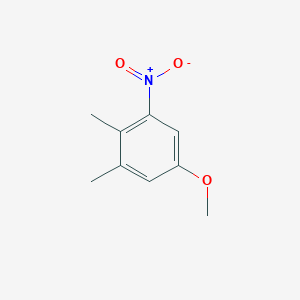

5-Methoxy-1,2-dimethyl-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methoxy-nitrobenzene derivatives, including those related to 5-methoxy-1,2-dimethyl-3-nitrobenzene, typically involves nitration reactions or Wittig reactions under specific conditions. For example, the synthesis of nitrocombretastatins, closely related compounds, is achieved via modified Wittig reactions using potassium carbonate as a base and 18-crown-6 as a phase transfer catalyst, demonstrating the versatility in synthesizing nitro-substituted methoxybenzenes (Gerova et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of methoxy-nitrobenzene derivatives reveals diverse conformations. For instance, the crystal structures of substituted methoxybenzenes exhibit molecules that are planar, with hydrogen-bonded dimers forming centrosymmetrically, indicating the impact of substituents on the overall molecular architecture (H. Fun et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving methoxy-nitrobenzene derivatives can include nucleophilic aromatic substitution, where compounds react with sodium methoxide to form methoxy derivatives, showcasing the reactivity of the nitro group in these molecules (Kawakami & Suzuki, 2000). This reactivity is essential for further chemical transformations and synthesis of complex molecules.

Physical Properties Analysis

The physical properties of methoxy-nitrobenzene derivatives, such as melting points, boiling points, and solubility, are crucial for their application in chemical syntheses and processes. While specific data for 5-methoxy-1,2-dimethyl-3-nitrobenzene is not directly mentioned, the study of related compounds provides insights into how substituents like methoxy and nitro groups influence these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics of methoxy-nitrobenzene derivatives, are significantly influenced by the presence and position of methoxy and nitro groups. These properties are critical for the compound's applications in organic synthesis, as they determine how the compound can interact with other molecules and participate in chemical reactions.

- Synthesis and structural analysis: (Gerova et al., 2016), (H. Fun et al., 1997).

- Chemical reactivity and properties: (Kawakami & Suzuki, 2000).

Aplicaciones Científicas De Investigación

Catalytic Applications

Research on nitrobenzene compounds often focuses on their roles in catalytic processes. For instance, the catalytic oxidation of lignins into aromatic aldehydes, a process in which nitrobenzene derivatives could potentially act as intermediates or catalysts, has been extensively studied. This process is crucial for converting lignin, a major component of plant biomass, into valuable chemicals like vanillin and syringaldehyde (Tarabanko & Tarabanko, 2017). Moreover, the review of catalysts with the MIRA21 model in the heterogeneous catalytic hydrogenation of aromatic nitro compounds provides a framework for evaluating and comparing the efficiency of various catalysts, including those based on nitrobenzene derivatives (Jakab-Nácsa et al., 2022).

Materials Science

In materials science, nitrobenzene derivatives are explored for their potential in creating advanced materials. For example, nanostructured luminescent micelles incorporating nitroaromatic compounds have been studied for their applications in sensing nitroaromatic and nitramine explosives. These materials, due to their luminescent properties and sensitivity to explosive analytes, hold promise for forensic and security applications (Paria et al., 2022).

Pharmaceuticals

In the pharmaceutical field, the structural analogs of nitrobenzene are frequently investigated for their therapeutic potentials. Although direct studies on 5-Methoxy-1,2-dimethyl-3-nitrobenzene were not found, research on similar compounds suggests a wide range of applications, from acting as intermediates in drug synthesis to serving as a core structure for developing new pharmacological agents. For example, novel synthesis methods for omeprazole, a proton pump inhibitor, indicate the importance of methoxy and dimethyl substituted benzene derivatives in synthesizing complex pharmaceuticals (Saini et al., 2019).

Mecanismo De Acción

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

Nitro compounds typically undergo reduction to form reactive intermediates that can interact with cellular targets . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures, which can influence its reactivity .

Biochemical Pathways

Nitro compounds, in general, can participate in various biochemical reactions, including electrophilic aromatic substitution .

Pharmacokinetics

Nitro compounds are known to have low volatility and water solubility, which can impact their bioavailability .

Result of Action

Nitro compounds can induce various cellular responses, depending on their structure and the nature of their targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Methoxy-3-nitro-1,2-xylene. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with biological targets .

Propiedades

IUPAC Name |

5-methoxy-1,2-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOJCEQCLYNEPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646798 |

Source

|

| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185207-25-4 |

Source

|

| Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)

![Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, [1R-(1alpha,2beta,4beta)]-(9CI)](/img/structure/B62548.png)

![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)